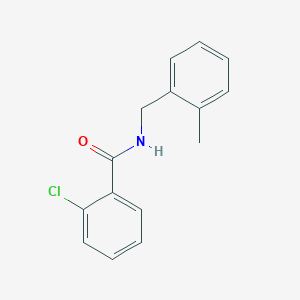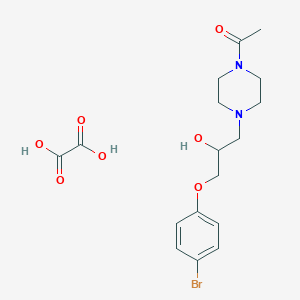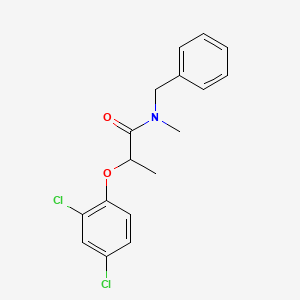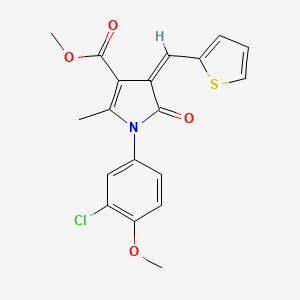![molecular formula C19H20N2O5 B3935785 (4-ethoxyphenyl)[4-(4-morpholinyl)-3-nitrophenyl]methanone](/img/structure/B3935785.png)
(4-ethoxyphenyl)[4-(4-morpholinyl)-3-nitrophenyl]methanone
Vue d'ensemble
Description
(4-ethoxyphenyl)[4-(4-morpholinyl)-3-nitrophenyl]methanone, also known as EMPM, is a synthetic compound that has gained attention in scientific research due to its potential as a pharmacological agent. EMPM belongs to the class of organic compounds known as ketones, which are characterized by the presence of a carbonyl group (C=O) bonded to two other carbon atoms. The synthesis of EMPM involves the reaction of 4-(4-morpholinyl)-3-nitrobenzaldehyde with 4-ethoxybenzoyl chloride, followed by reduction with sodium borohydride.
Mécanisme D'action
The mechanism of action of (4-ethoxyphenyl)[4-(4-morpholinyl)-3-nitrophenyl]methanone is not fully understood, but it is thought to involve the inhibition of certain enzymes or signaling pathways. One study suggested that this compound may inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain. Another study found that this compound inhibited the activity of protein kinase C (PKC), a signaling molecule involved in cell growth and differentiation.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in different experimental systems. In addition to its anti-inflammatory and anti-cancer properties, this compound has been found to have antioxidant activity and to protect against oxidative stress. One study found that this compound reduced oxidative damage in rat brain tissue exposed to high levels of oxygen. Another study found that this compound protected against liver injury induced by acetaminophen in mice.
Avantages Et Limitations Des Expériences En Laboratoire
(4-ethoxyphenyl)[4-(4-morpholinyl)-3-nitrophenyl]methanone has several advantages for use in laboratory experiments. It is relatively easy to synthesize and purify, and its chemical structure can be easily modified to produce derivatives with different properties. However, one limitation of this compound is its low solubility in water, which can make it difficult to administer in certain experimental systems. Additionally, more research is needed to fully understand the mechanism of action and potential side effects of this compound.
Orientations Futures
There are several areas of future research for (4-ethoxyphenyl)[4-(4-morpholinyl)-3-nitrophenyl]methanone. One potential direction is to investigate the use of this compound as a photosensitizer in combination with other cancer treatments, such as chemotherapy or radiation therapy. Another direction is to explore the potential of this compound as a neuroprotective agent, given its antioxidant properties and ability to reduce oxidative stress. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects in different experimental systems.
Applications De Recherche Scientifique
(4-ethoxyphenyl)[4-(4-morpholinyl)-3-nitrophenyl]methanone has been studied for its potential as a pharmacological agent in various scientific research applications. One study found that this compound showed anti-inflammatory activity in rats with acute paw edema induced by carrageenan. Another study investigated the effect of this compound on the proliferation of human breast cancer cells and found that the compound inhibited cell growth and induced apoptosis. This compound has also been studied for its potential as a photosensitizer in photodynamic therapy, a type of cancer treatment that uses light to activate a photosensitizing agent to kill cancer cells.
Propriétés
IUPAC Name |
(4-ethoxyphenyl)-(4-morpholin-4-yl-3-nitrophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O5/c1-2-26-16-6-3-14(4-7-16)19(22)15-5-8-17(18(13-15)21(23)24)20-9-11-25-12-10-20/h3-8,13H,2,9-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWXIBUNOWGNLPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)N3CCOCC3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-{[(2-chloro-4-nitrophenyl)amino]carbonothioyl}-4-isopropoxybenzamide](/img/structure/B3935710.png)

![4-methoxy-N-{[4-(4-nitrophenyl)-1-piperazinyl]carbonothioyl}benzamide](/img/structure/B3935731.png)
![3,4,5-trimethoxy-N-{[4-(4-nitrophenyl)-1-piperazinyl]carbonothioyl}benzamide](/img/structure/B3935739.png)
![1-[(4-chlorophenyl)sulfonyl]-N-(3,5-dimethylphenyl)prolinamide](/img/structure/B3935743.png)
![2-[(4-chlorophenyl)thio]-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B3935751.png)

![8-[4-(2-iodophenoxy)butoxy]quinoline](/img/structure/B3935776.png)

![{4-[3-(2-methoxy-4-methylphenoxy)propoxy]phenyl}(phenyl)methanone](/img/structure/B3935784.png)

![1-bromo-3-{2-[2-(4-ethoxyphenoxy)ethoxy]ethoxy}benzene](/img/structure/B3935796.png)
![4-[3-(2,6-dichloro-4-methylphenoxy)propoxy]-3-methoxybenzaldehyde](/img/structure/B3935803.png)